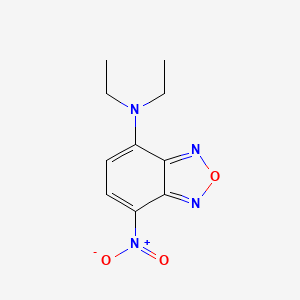![molecular formula C20H24O4 B5053611 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5053611.png)
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1980 by the pharmaceutical company Imperial Chemical Industries (ICI). Since then, it has been widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions.
作用機序
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 acts as a selective antagonist of β2-adrenergic receptors. It binds to the receptor and blocks the action of the endogenous ligands, such as epinephrine and norepinephrine, which activate the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways.
Biochemical and Physiological Effects:
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 has been shown to have several biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthmatic patients, decrease inflammation in COPD patients, and improve cardiac function in patients with heart failure. It has also been shown to inhibit the growth and metastasis of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to specifically investigate the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 is its potential off-target effects, which may affect the interpretation of the results.
将来の方向性
There are several future directions for the use of 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 in scientific research. One area of interest is the investigation of the role of β2-adrenergic receptors in the regulation of glucose metabolism and insulin secretion. Another area of interest is the use of 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 in combination with other drugs to improve the efficacy and reduce the side effects of current treatments for various diseases. Finally, the development of new selective β2-adrenergic receptor antagonists with improved pharmacokinetic and pharmacodynamic properties is an area of active research.
合成法
The synthesis of 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 involves several steps, including the reaction of 2-methoxy-4-methylphenol with ethylene oxide, followed by the reaction of the resulting product with propargyl bromide and 4-(2-chloroethoxy)phenol. The final step involves the reaction of the intermediate product with 1-bromo-2-propene to yield 2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551.
科学的研究の応用
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-(1-propen-1-yl)benzene 118,551 has been extensively used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used in studies related to asthma, chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and cancer.
特性
IUPAC Name |
2-methoxy-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-5-6-16-8-10-18(20(14-16)22-4)24-12-11-23-17-9-7-15(2)13-19(17)21-3/h5-10,13-14H,11-12H2,1-4H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFIFEIDDSHETI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-methoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5053528.png)
![3-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B5053529.png)
![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5053537.png)
![1-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-3-phenyl-1-propanone](/img/structure/B5053545.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053549.png)

![(1,1-dioxido-2,3-dihydro-3-thienyl)[3-(trifluoromethyl)phenyl]amine](/img/structure/B5053575.png)

![3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5053583.png)
![2-bromo-N-[2-(4-isopropylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5053591.png)
![2-methoxy-N'-{4-methoxy-3-[(4-methylphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5053595.png)
![N-(4-methoxyphenyl)-N'-{2-[(4-methylphenyl)amino]-2-oxoethyl}ethanediamide](/img/structure/B5053598.png)
![ethyl 4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoate](/img/structure/B5053604.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5053610.png)